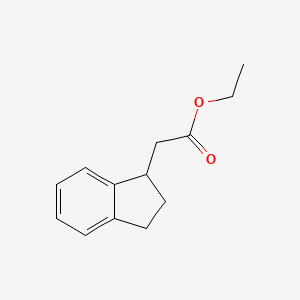

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate

Descripción

Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate (CAS: 22339-45-3) is an indene-derived ester with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol. It is characterized by a bicyclic 2,3-dihydro-1H-indene core linked to an ethyl acetate group at the 1-position. The compound is typically stored under dry, room-temperature conditions . Its safety profile includes hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Propiedades

IUPAC Name |

ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFMIPAKYRMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22339-45-3 | |

| Record name | ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate may have similar effects.

Actividad Biológica

Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate belongs to the class of indole derivatives, characterized by a unique indene core structure. Its molecular formula is , with a molecular weight of approximately 220.27 g/mol. The compound features an ethyl acetate group linked to a dihydroindene moiety, providing a stable framework for various biological interactions.

The biological activity of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate is primarily attributed to its interactions with various cellular targets:

- Anti-inflammatory Activity : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In studies, related indole derivatives have shown selective inhibition of COX-1 and COX-2 enzymes, suggesting that Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate may exhibit similar properties .

- Anticancer Properties : Research indicates that compounds with indole structures often demonstrate anticancer activities. Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Preliminary findings suggest it may induce apoptosis and inhibit cell proliferation at specific concentrations .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Potential activity against viral infections through modulation of immune responses. |

| Antioxidant | Scavenging free radicals and reducing oxidative stress within cells. |

| Antimicrobial | Inhibitory effects against various bacterial strains have been reported. |

| Antidiabetic | Possible regulation of glucose metabolism and insulin sensitivity. |

| Neuroprotective | May protect neuronal cells from damage due to oxidative stress or inflammation. |

Case Studies and Research Findings

Several studies have highlighted the biological potential of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate and its analogs:

- Cytotoxicity Screening : A study screened various indole derivatives for cytotoxicity against cancer cell lines. Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate exhibited significant growth inhibition with IC50 values comparable to known anticancer agents .

- Mechanistic Insights : Molecular docking studies have suggested that Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate can effectively bind to key targets involved in cancer progression, indicating its potential as a lead compound in drug development .

- Pharmacological Evaluation : Investigations into the pharmacokinetics and toxicity profiles of related compounds have provided insights into the safety and efficacy of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate as a therapeutic agent .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its various biological properties:

Anti-inflammatory Properties

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds exhibit significant anti-inflammatory activity. For example, compounds similar to ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process .

Neutrophil Elastase Inhibition

Studies have demonstrated that certain indane derivatives can inhibit human neutrophil elastase, an enzyme implicated in chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD). This suggests a potential therapeutic role for ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate in managing inflammatory conditions .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed that the indene structure allows it to scavenge free radicals effectively, potentially offering protective effects against oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

A study conducted on various esters derived from indene compounds found that ethyl esters exhibited varying degrees of COX inhibition. Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate was included in the screening and showed promising results in reducing inflammation markers in vitro .

Case Study 2: Neutrophil Elastase Inhibition

In a series of experiments designed to evaluate the efficacy of different indane derivatives against neutrophil elastase, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate demonstrated significant inhibition at concentrations as low as 5 µM. This positions it as a candidate for further development in treating inflammatory lung diseases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate, highlighting differences in substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., F): Fluoro-substituted analogs (e.g., 9a) exhibit higher molecular weights and polarity, influencing their HPLC retention times and suitability as intermediates for enzyme inhibitors . Hydroxy/Methoxy Groups: These substituents increase hydrogen-bonding capacity and lipophilicity, respectively, affecting solubility and metabolic stability .

Biological Relevance :

- Analogs like 9a and 9b are critical in synthesizing cyclooxygenase-1 (COX-1)-selective inhibitors, suggesting the parent compound’s framework is adaptable for targeted drug design .

- Hydroxy-substituted derivatives (e.g., CAS 1224104-17-9) may serve as prodrugs due to their weak acidity and pH-dependent solubility .

Safety and Handling :

- Most analogs share similar hazards (e.g., skin/eye irritation), but substituents like fluorine may introduce unique toxicological profiles requiring specialized handling .

Structural Isomerism :

- Positional isomerism (e.g., acetate at 1- vs. 2-position in the indene ring) can drastically alter physicochemical and biological properties, underscoring the need for precise synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.